![molecular formula C19H19NO3 B2643829 (E)-1-morpholino-3-(3-phenoxyphenyl)-2-propen-1-one CAS No. 294853-81-9](/img/structure/B2643829.png)
(E)-1-morpholino-3-(3-phenoxyphenyl)-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-1-morpholino-3-(3-phenoxyphenyl)-2-propen-1-one” is a complex organic compound. It contains a morpholino group, which is a common feature in many pharmaceuticals and other biologically active compounds. The presence of the phenoxyphenyl group suggests that this compound may have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable morpholino compound with a 3-phenoxyphenyl compound in the presence of a base. The exact conditions would depend on the specific reactants used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a morpholino group attached to a propenone backbone with a 3-phenoxyphenyl group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the double bond in the propenone backbone could undergo addition reactions. The morpholino group might also participate in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the presence of aromatic rings would all influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Peroxisome Proliferator-Activated Receptor γ (PPAR-γ) Agonist Activity
- Activity: It acts as a PPAR-γ agonist, which plays a crucial role in regulating glucose and lipid metabolism. Activation of PPAR-γ can enhance insulin sensitivity and potentially benefit diabetes management .
Insecticidal Activity
- Activity: These derivatives exhibit insecticidal properties. Further research could explore their effectiveness against specific pests and their safety profiles .
Anti-Tubercular Properties
- Activity: Evaluate their anti-TB potential against Mycobacterium tuberculosis strains. This research could contribute to tuberculosis drug development .
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. If it’s intended to be a pharmaceutical, its mechanism of action would depend on the specific biological target. The morpholino group is often used in drugs to increase solubility or to alter the drug’s interaction with its target .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-1-morpholin-4-yl-3-(3-phenoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-19(20-11-13-22-14-12-20)10-9-16-5-4-8-18(15-16)23-17-6-2-1-3-7-17/h1-10,15H,11-14H2/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKIOBBOKRCVML-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C=CC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C=C/C2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-morpholino-3-(3-phenoxyphenyl)-2-propen-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.